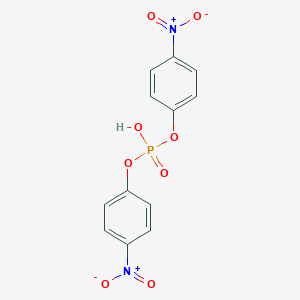

Bis(p-nitrophenyl) phosphate

Description

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

bis(4-nitrophenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSVUSZEHNVFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4043-96-3 (hydrochloride salt) | |

| Record name | Bis(4-nitrophenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20870742 | |

| Record name | Bis(4-nitrophenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-15-8 | |

| Record name | Bis(p-nitrophenyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-nitrophenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bis(4-nitrophenyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, bis(4-nitrophenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-nitrophenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-nitrophenyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-NITROPHENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF77LEI63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Bis(p-nitrophenyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(p-nitrophenyl) phosphate (B84403) (BNPP) is a widely utilized chromogenic substrate in biochemical assays, particularly for the determination of phosphodiesterase (PDE) and alkaline phosphatase activity.[1] Its utility is rooted in the enzymatic hydrolysis of the phosphodiester bond, which yields p-nitrophenol (PNP) and p-nitrophenyl phosphate. Under alkaline conditions, the resulting p-nitrophenolate ion imparts a distinct yellow color to the solution, which can be quantified spectrophotometrically at 405 nm.[2] This property allows for a straightforward and continuous monitoring of enzyme kinetics, making it an invaluable tool in research and drug development.[3][4] This guide provides a comprehensive overview of the chemical properties of BNPP, detailed experimental protocols for its use, and the context of its application in studying signal transduction pathways.

Core Chemical Properties

The physical and chemical properties of bis(p-nitrophenyl) phosphate are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| IUPAC Name | bis(4-nitrophenyl) hydrogen phosphate | [5] |

| Synonyms | BNPP, Di-p-nitrophenyl phosphate, Bis(4-nitrophenyl) phosphate | [2][5] |

| CAS Number | 645-15-8 | [5] |

| Molecular Formula | C₁₂H₉N₂O₈P | [5] |

| Molecular Weight | 340.18 g/mol | [5] |

| Appearance | White-like, yellowish, or light brown crystalline powder | [2][6] |

| Melting Point | 172-175 °C | [6][7] |

| Boiling Point | 545.7 ± 60.0 °C (Predicted) | [6][8] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Solubility | DMSO (Slightly), Isopropanol (Slightly), Methanol. The sodium salt is soluble in water (20 mg/mL). | [6][9] |

| Storage Conditions | -20°C for long-term storage, sealed in a dry, dark place. | [2][10] |

| Stability | Stable under normal temperatures and pressures. Light-sensitive. | [2][10] |

Mechanism of Action as a Chromogenic Substrate

The utility of this compound in enzyme assays is based on a simple yet robust principle. In the presence of a phosphodiesterase, BNPP is hydrolyzed, breaking one of the phosphodiester bonds. This reaction releases p-nitrophenol (PNP) and p-nitrophenyl phosphate (pNPP). In a solution with an alkaline pH, the phenolic proton of p-nitrophenol is abstracted, forming the p-nitrophenolate ion, which is a chromophore with a maximum absorbance at 405 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced, and thus, to the activity of the enzyme.

Figure 1: Enzymatic hydrolysis of this compound.

Application in a Phosphodiesterase I Assay

This compound is a standard substrate for the in vitro determination of phosphodiesterase I activity. Below is a detailed protocol adapted from established methodologies.[5]

Experimental Protocol: Continuous Spectrophotometric Rate Determination of Phosphodiesterase I

Principle: The assay measures the enzymatic hydrolysis of this compound to p-nitrophenol and p-nitrophenyl phosphate. The rate of formation of p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm. One unit of phosphodiesterase I is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at pH 8.9 and 25°C.[5]

Materials and Reagents:

-

Reagent A: 200 mM Tris-HCl buffer, pH 8.9 at 25°C.

-

Reagent B: 6.0 mM this compound solution in Reagent A.

-

Reagent C: Phosphodiesterase I enzyme solution (0.15 - 0.30 units/mL in cold deionized water, prepared immediately before use).

-

Deionized water

-

Spectrophotometer capable of measuring absorbance at 405 nm, with a thermostatted cuvette holder.

-

Cuvettes with a 1 cm light path.

Procedure:

-

Reaction Mixture Preparation: In separate cuvettes for the test and blank, pipette 3.00 mL of Reagent B (6.0 mM this compound solution).

-

Equilibration: Equilibrate the cuvettes to 25°C in a thermostatted spectrophotometer. Monitor the absorbance at 405 nm until it is constant.

-

Initiation of Reaction:

-

Test Cuvette: Add 0.06 mL of Reagent C (Enzyme Solution).

-

Blank Cuvette: Add 0.06 mL of deionized water.

-

-

Measurement: Immediately mix the contents of the cuvettes by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.

-

Data Analysis: Determine the rate of change in absorbance per minute (ΔA₄₀₅nm/min) from the maximum linear portion of the curve for both the test and the blank.

Calculations:

The enzyme activity in units/mL is calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of p-nitrophenol.

Units/mL enzyme = ((ΔA₄₀₅nm/min Test - ΔA₄₀₅nm/min Blank) * Total Volume) / (ε * Enzyme Volume * Dilution Factor)

Where:

-

Total Volume = 3.06 mL[5]

-

ε (Molar extinction coefficient of p-nitrophenol) = 18.5 mM⁻¹cm⁻¹ at 405 nm[5]

-

Enzyme Volume = 0.06 mL[5]

-

Dilution Factor (df) = Dilution factor of the enzyme solution, if any.[5]

References

- 1. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Role of Phosphodiesterases in Biology and Pathology 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Bis(p-nitrophenyl) phosphate (CAS 645-15-8) for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and experimental protocols for a key phosphodiesterase substrate.

Bis(p-nitrophenyl) phosphate (B84403) (BNPP) is a widely utilized chromogenic substrate for the determination of phosphodiesterase (PDE) activity. Its straightforward enzymatic hydrolysis, resulting in a readily quantifiable colored product, makes it an invaluable tool in biochemical research and high-throughput screening for potential therapeutic agents targeting PDEs. This guide provides a detailed overview of BNPP, encompassing its physicochemical characteristics, enzymatic applications, and comprehensive experimental methodologies.

Physicochemical Properties

BNPP is a solid, light brown powder with a defined set of physical and chemical properties crucial for its use in experimental settings.[1] A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 645-15-8 | [2] |

| Molecular Formula | C₁₂H₉N₂O₈P | [2] |

| Molecular Weight | 340.18 g/mol | |

| Melting Point | 172-175 °C | |

| Solubility | Soluble in DMSO, Isopropanol, Methanol. The sodium salt is soluble in water (20 mg/mL). | [1] |

| Appearance | Light brown powder | [1] |

| Storage Temperature | -20°C | |

| Synonyms | Bis(4-nitrophenyl) phosphate, Di-4-nitrophenyl hydrogenphosphate, Phosphoric acid bis(4-nitrophenyl) ester |

Applications in Scientific Research

The primary application of BNPP is as a substrate for phosphodiesterases (PDEs), enzymes that catalyze the hydrolysis of phosphodiester bonds. This property is leveraged in various research and drug development contexts:

-

Enzyme Activity Assays: BNPP is extensively used to measure the activity of various PDEs. The enzymatic reaction yields p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm, providing a direct measure of enzyme activity.[3][4]

-

Inhibitor Screening: In drug discovery, BNPP-based assays are employed for high-throughput screening of chemical libraries to identify potential inhibitors of specific PDE isoforms.[5] Dysregulation of PDE activity is implicated in numerous diseases, making them attractive therapeutic targets.[6][7]

-

Biochemical Characterization: Researchers utilize BNPP to study the kinetic properties of PDEs, such as determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax).[4][8]

-

Stabilization of Labile Compounds: BNPP has been used as a specific inhibitor of carboxylesterases to stabilize hydrolytically unstable compounds in plasma during pharmacokinetic studies.[9]

Mechanism of Enzymatic Hydrolysis

Phosphodiesterases catalyze the cleavage of a phosphodiester bond in BNPP, resulting in the formation of p-nitrophenyl phosphate (pNPP) and p-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol is deprotonated to form p-nitrophenolate, which exhibits a distinct yellow color.[3] The rate of formation of this colored product is directly proportional to the PDE activity.

Caption: Enzymatic hydrolysis of BNPP by phosphodiesterase.

Experimental Protocols

A generalized protocol for a phosphodiesterase assay using BNPP is provided below. It is important to note that optimal conditions (e.g., pH, temperature, substrate concentration) may vary depending on the specific PDE being studied.

Reagents and Materials

-

Tris-HCl buffer (e.g., 200 mM, pH 8.9 at 25°C)

-

This compound (BNPP) solution (e.g., 6.0 mM in Tris-HCl buffer)

-

Phosphodiesterase enzyme solution (of desired concentration)

-

Deionized water

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Assay Procedure

-

Prepare Reagents: Prepare the Tris-HCl buffer and the BNPP solution. Keep the enzyme solution on ice until use.

-

Reaction Setup: In a 96-well plate, add the appropriate volume of the BNPP solution to each well. Include a blank control containing the buffer and substrate but no enzyme.

-

Enzyme Addition: Initiate the reaction by adding a small volume of the phosphodiesterase enzyme solution to the wells. The final enzyme concentration should be in the linear range of the assay.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-30 minutes).[1]

-

Absorbance Measurement: Measure the absorbance of the wells at 405 nm using a microplate reader. For kinetic assays, readings can be taken at multiple time points. For endpoint assays, the reaction can be stopped by adding a stop solution (e.g., 2N NaOH) before the final reading.[10]

-

Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The rate of the reaction can be calculated from the change in absorbance over time, using the molar extinction coefficient of p-nitrophenol (18.5 mM⁻¹cm⁻¹ at 405 nm).

Caption: General workflow for a phosphodiesterase assay using BNPP.

Role in Signaling Pathways and Drug Development

While BNPP itself is not a natural signaling molecule, its use as a substrate is critical for studying and targeting phosphodiesterase-mediated signaling pathways. PDEs are key regulators of intracellular second messengers, primarily cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6][11] These second messengers control a vast array of cellular processes, including inflammation, cell growth and differentiation, and neurotransmission.[11][12]

By hydrolyzing cAMP and cGMP, PDEs terminate their signaling.[7] Inhibiting specific PDEs can therefore prolong the action of these second messengers, which is a therapeutic strategy for various conditions. For example, PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension.[13] The ability to accurately measure PDE activity using BNPP is fundamental to the discovery and development of novel therapeutics that modulate these critical signaling pathways.[5]

Caption: Representative cyclic nucleotide signaling pathway regulated by phosphodiesterase.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor [pubmed.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. mdpi.com [mdpi.com]

- 12. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Bis(p-nitrophenyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(p-nitrophenyl) phosphate (B84403) (BNPP), a widely used chromogenic substrate in biochemical assays. Understanding the solubility of BNPP in various solvents is critical for its effective use in research and development, particularly in enzyme kinetics and high-throughput screening. This document details its solubility in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, provides experimental protocols for solubility determination and enzymatic assays, and includes visualizations to illustrate key workflows.

Core Chemical and Physical Properties

Bis(p-nitrophenyl) phosphate is an aryl phosphate that serves as a substrate for phosphodiesterases.[1] Its enzymatic hydrolysis yields p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically, making it a valuable tool for measuring enzyme activity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | bis(4-nitrophenyl) hydrogen phosphate | [3] |

| Synonyms | BNPP, Di-p-nitrophenyl phosphate | [4] |

| CAS Number | 645-15-8 | [4] |

| Molecular Formula | C₁₂H₉N₂O₈P | [3] |

| Molecular Weight | 340.18 g/mol | [5] |

| Appearance | Light brown or white to almost white powder/crystal | [1] |

| Melting Point | 172-175 °C | [1] |

Solubility of this compound

The solubility of a compound is a crucial parameter for its use in various experimental settings. Below is a summary of the known solubility of BNPP and its sodium salt in different solvents.

Table 2: Quantitative and Qualitative Solubility of this compound (BNPP) and its Sodium Salt

| Compound Form | Solvent | Solubility | Remarks | Reference(s) |

| BNPP (Free Acid) | Dimethyl sulfoxide (DMSO) | 100 mg/mL (293.96 mM) | Sonication is recommended to facilitate dissolution. | [5] |

| Methanol | Slightly soluble | Quantitative data not available. | [1] | |

| Isopropanol | Slightly soluble | Quantitative data not available. | [1] | |

| BNPP Sodium Salt | Water | 20 mg/mL | Forms a clear to very slightly hazy solution. |

The significant difference in aqueous solubility between the free acid and its sodium salt is a key consideration for the preparation of stock solutions and assay buffers. For aqueous-based assays, the use of the sodium salt is generally preferred.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for the quantitative determination of BNPP solubility in a given solvent, adapted from standard laboratory procedures. The use of High-Performance Liquid Chromatography (HPLC) is recommended for accurate quantification.

Objective: To determine the saturation solubility of BNPP in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, aqueous buffer)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 or 0.45 µm)

-

HPLC system with a suitable column (e.g., reverse-phase C18)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid BNPP to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of BNPP of known concentrations.

-

Generate a calibration curve by injecting the standards into the HPLC system and plotting peak area versus concentration.

-

Dilute the filtered saturated sample to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. An existing HPLC method for the sodium salt of BNPP utilizes a mobile phase of acetonitrile (B52724) and water with phosphoric acid.[6]

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or Molarity (M).

-

Protocol for Phosphodiesterase I Assay using this compound

This protocol is a standard method for determining the activity of phosphodiesterase I using BNPP as a substrate.[2]

Principle: Phosphodiesterase I catalyzes the hydrolysis of BNPP to p-nitrophenol and p-nitrophenyl phosphate. The rate of formation of the yellow p-nitrophenol is measured spectrophotometrically at 405 nm.

Materials:

-

Tris-HCl buffer (200 mM, pH 8.9 at 25°C)

-

This compound solution (6.0 mM in Tris-HCl buffer)

-

Phosphodiesterase I enzyme solution (0.15 - 0.30 units/mL in cold deionized water)

-

Spectrophotometer and cuvettes

Procedure:

-

Reaction Setup:

-

In a suitable cuvette, pipette 3.00 mL of the 6.0 mM BNPP solution.

-

Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer.

-

Monitor the absorbance at 405 nm until it is constant.

-

-

Enzyme Addition and Measurement:

-

To initiate the reaction, add 0.06 mL of the phosphodiesterase I enzyme solution.

-

For the blank, add 0.06 mL of deionized water instead of the enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the curve for both the test and blank samples.

-

Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (18.5 mM⁻¹cm⁻¹ at 405 nm).[2]

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

- 1. Bis(4-nitrophenyl) phosphate CAS#: 645-15-8 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Bis(4-nitrophenyl) phosphate | TargetMol [targetmol.com]

- 6. Separation of Sodium bis(4-nitrophenyl) phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Stability and Storage of Bis(p-nitrophenyl) phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Bis(p-nitrophenyl) phosphate (B84403) (BNPP), a widely used chromogenic substrate in various enzymatic assays. Understanding the factors that influence the stability of BNPP is critical for ensuring the accuracy and reproducibility of experimental results. This document details the chemical properties, degradation pathways, and optimal storage conditions for BNPP, and provides protocols for assessing its stability.

Chemical and Physical Properties

Bis(p-nitrophenyl) phosphate is a diester of phosphoric acid and p-nitrophenol. It is a colorless to light yellow crystalline powder. The key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O₈PNa |

| Molecular Weight | 362.16 g/mol |

| Appearance | Light Brown Powder |

| Melting Point | 172-175 °C |

| Solubility | Soluble in water (20 mg/mL) and DMSO (100 mg/mL)[1][2] |

Stability and Degradation

The stability of BNPP is influenced by several factors, including pH, temperature, and the presence of catalysts. While generally stable under recommended storage conditions, it can undergo hydrolysis, particularly under non-optimal conditions.

Non-Enzymatic Hydrolysis

Quantitative data on the spontaneous, non-enzymatic hydrolysis of this compound across a wide range of pH and temperatures is not extensively available in the reviewed literature. However, studies on the related compound, p-nitrophenyl phosphate (NPP), indicate that the hydrolysis follows first-order kinetics.[3] For NPP, the activation energy for this reaction at pH 2.6 has been determined to be 26.0 kcal/mole.[3] It is generally understood that the spontaneous hydrolysis of BNPP is significantly slower than its enzyme-catalyzed hydrolysis.

Enzymatic Hydrolysis

BNPP is a common substrate for various phosphodiesterases. The rate of enzymatic hydrolysis is highly dependent on the specific enzyme, pH, and temperature. For instance, the restriction enzyme BfiI exhibits a bell-shaped pH-dependence for BNPP hydrolysis, with an optimal pH between 5.5 and 6.0.[4]

Chemical Degradation

BNPP can be degraded under specific chemical conditions. One study demonstrated the rapid degradation of BNPP in the presence of zero-valent iron nanoparticles.[1] The proposed mechanism involves the initial hydrolysis of the P-O bonds, followed by the reduction of the nitro groups to amino groups, yielding p-aminophenol and p-aminophenyl phosphate.[1] This degradation process was reported to be complete within 10 minutes.[1]

Under conditions of thermal decomposition, BNPP may produce hazardous products including carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of phosphorus.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity of BNPP. The following conditions are recommended for both the solid form and solutions.

| Form | Storage Temperature | Light Conditions | Other Recommendations |

| Solid | -20°C (long-term) | Store in the dark | Keep in a tightly sealed container in a dry, well-ventilated place. |

| Stock Solution | -20°C | Store in the dark | Stable for up to one year in DMSO at -80°C.[1] |

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6] A general workflow for a forced degradation study of BNPP is outlined below.

References

An In-depth Technical Guide to the Mechanism of Action of Bis(p-nitrophenyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(p-nitrophenyl) phosphate (B84403) (BNPP) is a versatile organophosphate compound extensively utilized in biochemical and pharmacological research. Primarily recognized as a chromogenic substrate for phosphodiesterases and alkaline phosphatases, BNPP also functions as a potent and often irreversible inhibitor of several key enzyme families, most notably carboxylesterases. Its mechanism of action as an inhibitor involves the covalent modification of active site serine residues, a characteristic feature of organophosphate inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of BNPP, with a focus on its inhibitory properties. It includes a compilation of quantitative kinetic data, detailed experimental protocols for enzyme inhibition assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application of BNPP in research and drug development.

Core Mechanism of Action: Substrate and Inhibitor

Bis(p-nitrophenyl) phosphate (BNPP) exhibits a dual role in enzymatic reactions, acting as both a substrate for hydrolytic enzymes and an inhibitor of serine hydrolases.

As a substrate , BNPP is widely employed in colorimetric assays to determine the activity of various phosphohydrolases, including phosphodiesterases and alkaline phosphatases.[1][2][3] The enzymatic hydrolysis of BNPP cleaves one of the p-nitrophenyl ester bonds, releasing p-nitrophenol. Under alkaline conditions, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution and can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[4][5] The intensity of the color is directly proportional to the amount of p-nitrophenol produced, and thus to the enzyme's activity.

As an inhibitor , BNPP is particularly effective against carboxylesterases, a class of serine hydrolases.[6] The inhibitory mechanism of BNPP is characteristic of organophosphates, involving the irreversible phosphorylation of the catalytic serine residue within the enzyme's active site.[6] This covalent modification renders the enzyme inactive. This property makes BNPP a valuable tool for studying the physiological roles of carboxylesterases and for preventing the degradation of ester-containing drugs in in vitro and in vivo studies.[7][8] BNPP has also been reported to inhibit other enzymes, such as glycosyltransferases, by inhibiting the utilization of sugar donors like UDP-galactose.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound against various enzymes has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The available data primarily focuses on its potent inhibition of carboxylesterases.

| Enzyme Target | Enzyme Source | IC50 Value | Notes | Reference(s) |

| Carboxylesterase | Not Specified | 0.79 µM | Determined by pressure-assisted capillary electrophoresis/dynamic frontal analysis. | [1] |

| Human Carboxylesterase 1 (hCE1) | Human Liver | 69.3 ± 9.4 nM | Used as a positive control for hCE1 inhibition. | [2] |

Experimental Protocols

General Protocol for Enzyme Inhibition Assay using BNPP

This protocol outlines a general method for determining the inhibitory effect of a compound on an enzyme that uses BNPP as a substrate or where BNPP is used as the inhibitor of an enzyme that hydrolyzes another substrate.

Principle: The enzymatic activity is measured in the presence and absence of the test inhibitor. For enzymes that hydrolyze BNPP, the inhibition is quantified by the reduction in the rate of p-nitrophenol formation. For enzymes inhibited by BNPP, the inhibition is measured by the reduced rate of product formation from a specific substrate.

Materials:

-

Purified enzyme of interest

-

This compound (BNPP)

-

Appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Substrate (if BNPP is the inhibitor)

-

Test inhibitor

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Stop solution (e.g., 1 N NaOH)

Procedure:

-

Prepare Reagents: Dissolve the enzyme, BNPP, substrate, and test inhibitor in the assay buffer to the desired stock concentrations.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Test inhibitor at various concentrations (or BNPP as the inhibitor)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Start the reaction by adding the substrate solution (e.g., BNPP) to each well.

-

Kinetic Measurement: Immediately place the microplate in a pre-heated microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes).

-

Endpoint Measurement (Alternative): Alternatively, after a fixed incubation time, stop the reaction by adding a stop solution (e.g., 1 N NaOH). Then, measure the final absorbance at 405 nm.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Protocol for Determining the Mechanism of Irreversible Inhibition

Principle: To determine if an inhibitor acts irreversibly, the enzyme is pre-incubated with the inhibitor for varying amounts of time. The remaining enzyme activity is then measured after dilution of the enzyme-inhibitor mixture to minimize further inhibition during the assay. A time-dependent loss of enzyme activity that is not restored upon dilution is indicative of irreversible inhibition.

Materials:

-

Purified enzyme

-

Irreversible inhibitor (e.g., BNPP)

-

Substrate for the enzyme

-

Assay buffer

-

Quenching solution (if necessary)

-

Microplate reader or spectrophotometer

Procedure:

-

Enzyme-Inhibitor Incubation:

-

Prepare a series of tubes, each containing the enzyme at a fixed concentration in the assay buffer.

-

To each tube, add the irreversible inhibitor at a specific concentration. Include a control tube with no inhibitor.

-

Incubate the tubes at a constant temperature.

-

-

Time-Course Measurement:

-

At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each incubation tube.

-

Immediately dilute the aliquot into a larger volume of assay buffer containing the substrate. This dilution step is crucial to effectively stop the ongoing inhibition by the free inhibitor.

-

-

Activity Assay:

-

Measure the initial rate of the enzymatic reaction for each diluted sample.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) against the pre-incubation time.

-

The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).

-

To determine the kinetic parameters of irreversible inhibition, plot the k_obs values against the inhibitor concentrations.

-

Fit the data to the following equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the rate of inactivation is half-maximal (K_I):

-

k_obs = k_inact * [I] / (K_I + [I])

-

-

Visualization of Pathways and Workflows

Signaling Pathway: Negative Regulation of Insulin (B600854) Signaling by PTP1B

Experimental Workflow: IC50 Determination

The following diagram illustrates the typical workflow for determining the half-maximal inhibitory concentration (IC50) of an inhibitor.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis(4-nitrophenyl) phosphate | TargetMol [targetmol.com]

- 4. Protein tyrosine phosphatase 1B (PTP1B) as a potential therapeutic target for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein tyrosine phosphatase 1B as a therapeutic target for Graves’ orbitopathy in an in vitro model | PLOS One [journals.plos.org]

- 6. scbt.com [scbt.com]

- 7. This compound | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Bis(p-nitrophenyl) Phosphate: A Technical Guide for Phosphodiesterase Activity Assays

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of bis(p-nitrophenyl) phosphate (B84403) (BNPP) as a substrate for measuring phosphodiesterase (PDE) activity.

Introduction to Bis(p-nitrophenyl) Phosphate (BNPP)

This compound is a widely used chromogenic substrate for the determination of phosphodiesterase activity.[1] It is an aryl phosphate that serves as a convenient model for the phosphodiester bonds found in nucleic acids like DNA.[2][3] Its utility in enzymatic assays is primarily due to the production of a colored end-product upon hydrolysis, which allows for simple and continuous monitoring of the reaction kinetics using UV-Vis spectrophotometry.[2] BNPP has been employed to determine the enzymatic activity of various phosphodiesterases, including those from bovine spleen and the roots of wetland plants.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | bis(4-nitrophenyl) hydrogen phosphate | [5] |

| Synonyms | BNPP, Bis-(p-nitrophenyl)phosphate, Phosphoric Acid Bis(4-nitrophenyl) Ester | [5] |

| Molecular Formula | C₁₂H₉N₂O₈P | [5] |

| Molecular Weight | 340.18 g/mol | [5] |

| Appearance | Light Brown Powder / Solid | [6] |

| Melting Point | 172-175 °C | [6] |

| CAS Number | 645-15-8 | [5] |

| Storage Temperature | Room Temperature or -20°C | [1][7] |

Principle of the Enzymatic Assay

The assay for phosphodiesterase activity using BNPP is based on a two-step hydrolysis reaction. First, phosphodiesterase cleaves one of the ester bonds in this compound, releasing one molecule of p-nitrophenol (pNP) and one molecule of p-nitrophenyl phosphate (pNPP).[8] The pNPP can then be further hydrolyzed by the same or a contaminating phosphomonoesterase to yield a second molecule of pNP.[9]

The key to this assay is the chromogenic nature of the product, p-nitrophenol.[10] Under alkaline conditions (typically pH > 8), pNP is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and exhibits a strong absorbance maximum around 405-410 nm.[2][11][12] The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.

Quantitative Data and Kinetic Parameters

The kinetic parameters for the hydrolysis of BNPP vary depending on the specific enzyme and the reaction conditions. The substrate has been used to characterize various phosphohydrolases.

Table 2: Reported Kinetic and Assay Parameters for BNPP Hydrolysis

| Enzyme Source | Parameter | Value | pH | Temperature (°C) | Source(s) |

| Rat Osseous Plate Alkaline Phosphatase | K₀.₅ | 1.9 mM | 7.5 | N/A | [13] |

| Rat Osseous Plate Alkaline Phosphatase | K₀.₅ | 3.9 mM | 9.4 | N/A | [13] |

| Phosphodiesterase I (Sigma-Aldrich Assay) | N/A | N/A | 8.9 | 25 | [8] |

| Metagenome-derived PDE (PdeM) | Apparent Kₘ | 11.2 ± 0.9 mM | 8.5 | 25 | [14] |

| BfiI Restriction Enzyme | Apparent pKₐ | 6.4 ± 0.1 | 5.5 - 8.5 | 25 | [15] |

| TW9814 (MBL superfamily protein) | Optimal pH | 10.0 | N/A | N/A | [12] |

Note: K₀.₅ represents the substrate concentration at which half-maximal velocity is observed and is analogous to the Michaelis constant (Kₘ).

Detailed Experimental Protocol: Continuous Spectrophotometric Assay

This section provides a detailed methodology for a standard phosphodiesterase I activity assay, adapted from established protocols.[8]

Required Reagents

-

Reagent A: 200 mM Tris-HCl Buffer, pH 8.9

-

Dissolve Trizma Base in deionized water to a final concentration of 200 mM.

-

Adjust the pH to 8.9 at 25°C using 1 M HCl.[8]

-

-

Reagent B: 6.0 mM this compound (BNPP) Solution

-

Dissolve this compound (e.g., Hemicalcium Salt) in Reagent A to a final concentration of 6.0 mM.[8] Prepare fresh.

-

-

Reagent C: Phosphodiesterase I Enzyme Solution

-

Immediately before use, prepare a solution containing 0.15 - 0.30 units/mL of Phosphodiesterase I in cold deionized water.[8] The optimal enzyme concentration may need to be determined empirically.

-

-

Stopping Reagent (for discontinuous assays): 0.02 M NaOH [10]

Assay Procedure

The following procedure is for a total reaction volume of 3.06 mL in a cuvette with a 1 cm light path.[8]

-

Preparation: Pipette 3.00 mL of Reagent B (BNPP solution) into two separate cuvettes: one for the test sample and one for a blank.[8]

-

Equilibration: Equilibrate the cuvettes to the assay temperature of 25°C in a thermostatted spectrophotometer.[8]

-

Baseline Monitoring: Monitor the absorbance at 405 nm (A₄₀₅ₙₘ) until it is constant.[8]

-

Reaction Initiation:

-

Measurement: Immediately mix the contents of the cuvettes by inversion and begin recording the increase in absorbance at 405 nm for approximately 5 minutes.[8]

-

Data Analysis: Determine the rate of change in absorbance per minute (ΔA₄₀₅ₙₘ/min) from the maximum linear portion of the curve for both the test and blank samples.[8]

Calculation of Enzyme Activity

The activity of the enzyme solution can be calculated using the Beer-Lambert law.

Units/mL enzyme = [(ΔA₄₀₅ₙₘ/min Test - ΔA₄₀₅ₙₘ/min Blank) * (Total Volume) * (Dilution Factor)] / [(ε) * (Enzyme Volume)]

Where:

-

Total Volume = 3.06 mL[8]

-

ε (Molar extinction coefficient of p-Nitrophenol) = 18.5 mM⁻¹cm⁻¹ at 405 nm[8]

-

Enzyme Volume = 0.06 mL[8]

-

Dilution Factor (df) = Dilution factor of the original enzyme solution, if any.[8]

Unit Definition: One unit of phosphodiesterase I is defined as the amount of enzyme that will hydrolyze 1.0 µmole of this compound per minute at pH 8.9 at 25°C.[8]

Phosphodiesterases in Cellular Signaling

Phosphodiesterases are critical enzymes in cellular signal transduction. They regulate the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[16][17] By hydrolyzing these cyclic nucleotides to their inactive 5'-monophosphate forms, PDEs terminate signaling cascades initiated by hormones and neurotransmitters.[18] Assaying PDE activity with substrates like BNPP is a fundamental tool for studying the regulation of these pathways and for screening potential inhibitor drugs that target specific PDE isozymes.[17]

Important Considerations and Troubleshooting

-

pH Dependence: The absorbance of p-nitrophenol is highly pH-dependent.[19] It is crucial to maintain a constant, alkaline pH throughout the assay to ensure accurate and reproducible results. The p-nitrophenolate ion, which is yellow, predominates at basic pH, while the colorless protonated form exists at acidic pH.[19]

-

Phosphomonoesterase Contamination: The presence of contaminating phosphomonoesterases can lead to an overestimation of PDE activity, as they can hydrolyze the pNPP product to generate additional pNP.[9] It is important to use highly purified enzyme preparations or to design controls to account for this secondary activity.

-

Substrate and Product Inhibition: Like many enzymatic reactions, PDE activity can be subject to substrate or product inhibition. It is advisable to perform kinetic studies to ensure the assay is conducted under conditions of initial velocity (typically using less than 10-15% of the initial substrate).

-

Alternative Detection Methods: While spectrophotometry is the most common method, p-nitrophenol is also electroactive, allowing for amperometric detection, which can offer significantly higher sensitivity.[11]

References

- 1. moleculardepot.com [moleculardepot.com]

- 2. Bis(p-nitrophenyl)-phosphate | Benchchem [benchchem.com]

- 3. This compound | 645-15-8 | Benchchem [benchchem.com]

- 4. Characterization of phosphohydrolase activity in bovine spleen extracts: identification of a bis(p-nitrophenyl)phosphate-hydrolyzing activity (phosphodiesterase IV) which also acts on adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(4-nitrophenyl) phosphate | 645-15-8 [chemicalbook.com]

- 7. chromogenic, ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Determination of phosphodiesterase activity in the presence of phosphomonoesterase using bis-p-nitrophenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uvm.edu [uvm.edu]

- 11. Flow screen-printed amperometric detection of p-nitrophenol in alkaline phosphatase-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis of Bis(p-nitrophenyl) Phosphate: A Technical Guide for Researchers

December 2025

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of bis(p-nitrophenyl) phosphate (B84403) (BNPP), a widely used substrate for assaying phosphodiesterase activity. It is intended for researchers, scientists, and drug development professionals working with enzymes that cleave phosphodiester bonds. This document details the core principles of BNPP hydrolysis, presents quantitative kinetic data for various enzymes, outlines detailed experimental protocols, and provides visual representations of the reaction and experimental workflows. The information compiled herein is curated from peer-reviewed scientific literature and established methodologies to ensure accuracy and reproducibility.

Introduction

Bis(p-nitrophenyl) phosphate is a chromogenic substrate that, upon hydrolysis, yields p-nitrophenol, a product with a distinct yellow color that can be quantified spectrophotometrically. This property makes BNPP an invaluable tool for studying the kinetics of various phosphodiesterases, including alkaline phosphatases, acid phosphatases, protein tyrosine phosphatases, and certain nucleases. The rate of p-nitrophenol formation is directly proportional to the enzymatic activity, allowing for the determination of key kinetic parameters and the screening of potential inhibitors. This guide will delve into the specifics of this reaction, providing the necessary data and protocols for its successful implementation in a laboratory setting.

Enzymatic Hydrolysis of this compound

The core of the assay is the enzymatic cleavage of a phosphodiester bond in BNPP, which results in the release of two molecules of p-nitrophenol and one molecule of inorganic phosphate. The reaction can be monitored by measuring the increase in absorbance at or near 405 nm, which corresponds to the formation of the p-nitrophenolate ion under alkaline conditions.

General Reaction Scheme

The enzymatic hydrolysis of this compound can be represented by the following general scheme:

Quantitative Data on BNPP Hydrolysis

The efficiency and characteristics of BNPP hydrolysis are highly dependent on the specific enzyme and the reaction conditions. The following tables summarize key quantitative data for various enzymes known to hydrolyze BNPP.

Kinetic Parameters of BNPP Hydrolysis by Various Enzymes

| Enzyme | Source | Km (mM) | Vmax (units) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |

| Alkaline Phosphatase | Rat osseous plate | 1.9 (at pH 7.5), 3.9 (at pH 9.4) | - | - | Alkaline | - | [1] |

| BfiI Restriction Enzyme | Bacillus firmus | - | - | 5.3 ± 0.2 (s-1M-1) | 5.5 - 6.0 | 25 | [2] |

| Phosphodiesterase IV | Bovine Spleen | - | - | - | Acidic | - | [3] |

| E. coli Alkaline Phosphatase | E. coli | - | - | - | >8.0 | 80-90 | [4][5] |

| Sweet Potato Acid Phosphatase | Ipomoea batatas | - | - | - | 5.0 - 6.0 | - | [5] |

Note: '-' indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions.

Inhibition of BNPP Hydrolysis

| Enzyme | Inhibitor | Ki (mM) | Inhibition Type | Reference |

| Alkaline Phosphatase (Rat osseous plate) | ATP | 0.6 | Competitive | [1] |

| Alkaline Phosphatase (Rat osseous plate) | cyclic AMP | 25 | Competitive | [1] |

Experimental Protocols

The following are detailed methodologies for performing a standard BNPP hydrolysis assay. These protocols can be adapted for specific enzymes and experimental goals.

General Spectrophotometric Assay for Phosphodiesterase Activity

This protocol provides a framework for measuring the hydrolysis of BNPP by a generic phosphodiesterase.

Materials:

-

Enzyme solution (purified or in cell lysate)

-

This compound (BNPP) stock solution (e.g., 100 mM in a suitable solvent)

-

Assay Buffer (e.g., Tris-HCl, Bis-Tris, depending on the optimal pH of the enzyme)

-

Stop Solution (e.g., 1 M NaOH or 0.5 M EDTA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents: Prepare the Assay Buffer at the desired pH and bring all reagents to the reaction temperature. Prepare a working solution of BNPP by diluting the stock solution in the Assay Buffer to the desired final concentration (typically in the range of 1-10 mM).

-

Set up the Reaction: To each well of a 96-well plate, add the appropriate volume of Assay Buffer and enzyme solution. Include control wells containing buffer and no enzyme (blank) and buffer with a known amount of p-nitrophenol (standard curve).

-

Initiate the Reaction: Start the reaction by adding the BNPP working solution to each well. The final reaction volume is typically 100-200 µL.

-

Incubate: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the Reaction: Terminate the reaction by adding a volume of Stop Solution to each well. The alkaline nature of NaOH also enhances the color of the p-nitrophenol product.[6][7]

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculate Activity: Subtract the absorbance of the blank from the sample wells. Use the standard curve to determine the amount of p-nitrophenol produced. One unit of phosphodiesterase activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of BNPP per minute under the specified conditions.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a BNPP hydrolysis experiment.

Signaling Pathways and Mechanistic Considerations

While BNPP is an artificial substrate, its hydrolysis by enzymes like protein tyrosine phosphatases (PTPs) provides insights into their catalytic mechanisms, which are crucial for cellular signaling. PTPs play a key role in regulating signal transduction pathways by dephosphorylating tyrosine residues on target proteins. The study of BNPP hydrolysis can help in the characterization of these enzymes and the screening for inhibitors that could have therapeutic potential.

Simplified PTP Signaling Context

The diagram below illustrates the general role of a PTP in a signaling pathway, a process that can be studied in vitro using substrates like BNPP.

Conclusion

The enzymatic hydrolysis of this compound is a robust and versatile method for the characterization of phosphodiesterase activity. This guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this assay in their studies. The provided information, including kinetic parameters and experimental workflows, serves as a valuable resource for designing and executing experiments aimed at understanding enzyme function and for the discovery of novel therapeutic agents.

References

- 1. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of phosphohydrolase activity in bovine spleen extracts: identification of a bis(p-nitrophenyl)phosphate-hydrolyzing activity (phosphodiesterase IV) which also acts on adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatase Hydrolysis of Organic Phosphorus Compounds [scirp.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. interchim.fr [interchim.fr]

Bis(p-nitrophenyl) Phosphate: A Chromogenic Substrate for Probing Root Phosphodiesterase Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterases (PDEs) are a ubiquitous class of enzymes that catalyze the hydrolysis of phosphodiester bonds, playing critical roles in a vast array of biological processes. In plants, these enzymes are integral to nutrient cycling, signal transduction, and maintaining cellular homeostasis. Specifically within the complex environment of the plant root system, phosphodiesterases are key to the acquisition of phosphorus, a vital macronutrient, from organic sources in the soil. Understanding the activity of root phosphodiesterases is therefore crucial for research in plant nutrition, soil science, and the development of strategies to enhance agricultural productivity.

Bis(p-nitrophenyl) phosphate (B84403) (BNPP) has emerged as a valuable tool for the in vitro characterization of phosphodiesterase activity. As a chromogenic substrate, the enzymatic hydrolysis of BNPP by phosphodiesterases yields p-nitrophenol, a product with a distinct yellow color under alkaline conditions, which can be readily quantified using spectrophotometry. This guide provides a comprehensive overview of the use of BNPP as a substrate for root phosphodiesterases, including experimental protocols, available kinetic data, and the broader context of phosphodiesterase-mediated signaling in plant roots.

Quantitative Data on Phosphodiesterase Activity

A significant challenge in the study of plant root phosphodiesterases is the limited availability of specific kinetic data for the hydrolysis of BNPP. Much of the existing literature focuses on phosphodiesterases from microbial or animal sources, or utilizes other substrates. The data presented below is a compilation from various sources to provide a comparative context. It is imperative for researchers to empirically determine the kinetic parameters for their specific plant species and experimental conditions.

Table 1: Comparative Kinetic Parameters for Phosphodiesterase Activity

| Enzyme Source | Substrate | Km / K0.5 (mM) | Optimal pH | Optimal Temperature (°C) |

| Rat Osseous Plate Alkaline Phosphatase | bis(p-nitrophenyl) phosphate | 1.9 (at pH 7.5), 3.9 (at pH 9.4)[1] | Alkaline[1] | Not Reported |

| Carrot (Daucus carota) Cell Culture (GPX-PDE) | glycerophosphocholine | 0.036[2][3] | 4.0 - 10.0[2][3] | Not Reported |

| Brachypodium distachyon (BDPDE1) | cAMP | 0.011[4] | ~8.0 | ~30[4] |

| Brachypodium distachyon (BDPDE1) | cGMP | 0.113[4] | ~8.0 | ~30[4] |

| Tropical Forest Soils | Phosphodiester Substrates | Not Reported | 3.0 - 10.0 (varies with soil pH)[5] | Not Reported |

Note: Data for carrot and Brachypodium distachyon are for substrates other than BNPP but are included as examples of plant phosphodiesterases. The data from rat osseous plate provides a reference for BNPP hydrolysis by a phosphodiesterase.

Experimental Protocols

The following sections detail generalized methodologies for the extraction and assay of phosphodiesterase activity from plant roots using BNPP as a substrate. These protocols are based on established methods for enzyme analysis in plant tissues and should be optimized for the specific plant species and research question.

Extraction of Crude Root Phosphodiesterases

This protocol outlines a general procedure for obtaining a crude enzyme extract from plant roots.

Materials:

-

Fresh plant roots

-

Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT), and 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF) to inhibit proteases)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Centrifuge (refrigerated)

-

Cheesecloth or Miracloth

Procedure:

-

Harvest fresh, healthy plant roots and wash them thoroughly with deionized water to remove any soil and debris.

-

Blot the roots dry with paper towels.

-

Freeze the root tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Add the frozen root powder to the ice-cold extraction buffer (a ratio of 1:4 w/v is a good starting point).

-

Homogenize the mixture further on ice.

-

Filter the homogenate through several layers of cheesecloth or Miracloth to remove cell debris.

-

Centrifuge the filtrate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

Determine the protein concentration of the crude extract using a standard method (e.g., Bradford assay).

-

The crude extract can be used immediately for enzyme assays or stored at -80°C for future use.

Spectrophotometric Assay of Root Phosphodiesterase Activity with BNPP

This protocol describes a continuous spectrophotometric assay to measure the rate of BNPP hydrolysis.

Materials:

-

Crude root enzyme extract

-

Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.9)[6]

-

This compound (BNPP) solution (e.g., 6.0 mM in Assay Buffer)[6]

-

Spectrophotometer capable of measuring absorbance at 405 nm

-

Cuvettes or 96-well microplate

Procedure:

-

Set up the reaction mixture in a cuvette or microplate well. A typical reaction mixture contains:

-

Assay Buffer

-

BNPP solution

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).[6]

-

Initiate the reaction by adding a small volume of the crude root enzyme extract to the reaction mixture.

-

Immediately start monitoring the increase in absorbance at 405 nm over time. The yellow color is due to the formation of p-nitrophenol.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes), ensuring the reaction rate is linear.

-

Calculate the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol (18.5 mM⁻¹cm⁻¹ at 405 nm).[6]

Calculation of Enzyme Activity:

One unit of phosphodiesterase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of BNPP per minute under the specified conditions.[6]

Signaling Pathways and Experimental Workflows

Cyclic Nucleotide Signaling in Plant Roots

While BNPP is an artificial substrate used to measure general phosphodiesterase activity, in vivo, phosphodiesterases are key regulators of signaling pathways involving cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers are involved in various physiological processes in roots, including nutrient uptake, stress responses, and development. The precise signaling cascades are still under active investigation, but a generalized model is presented below.

Caption: Generalized cyclic nucleotide signaling pathway in plant roots.

Experimental Workflow for Characterizing Root Phosphodiesterase Activity

The following diagram illustrates a logical workflow for the investigation of root phosphodiesterase activity using BNPP.

Caption: Workflow for root phosphodiesterase characterization.

Conclusion

This compound serves as a convenient and reliable substrate for the general assessment of phosphodiesterase activity in plant root extracts. While the specific kinetic parameters for root-derived enzymes acting on BNPP are not yet well-documented, the protocols and comparative data provided in this guide offer a solid foundation for researchers to initiate their investigations. Further studies involving the purification and detailed characterization of root phosphodiesterases are essential to fully elucidate their roles in plant physiology and to harness this knowledge for agricultural and biotechnological advancements. The provided workflows and diagrams offer a roadmap for such future research endeavors.

References

- 1. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of plant glycerophosphodiester phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of plant glycerophosphodiester phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Variation in pH optima of hydrolytic enzyme activities in tropical rain forest soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Probing the Landscape of Glycosyltransferases: A Technical Guide to Utilizing Bis(p-nitrophenyl) Phosphate for Membrane Topology Analysis

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Application of Bis(p-nitrophenyl) Phosphate (B84403) in Elucidating Glycosyltransferase Membrane Topology.

This technical guide provides an in-depth exploration of the use of bis(p-nitrophenyl) phosphate (BNPP) as a valuable tool for investigating the membrane topology of glycosyltransferases (GTs). A thorough understanding of the orientation and accessibility of a GT's active site within a cellular membrane is critical for elucidating its biological function, substrate specificity, and for the rational design of targeted therapeutics. This document outlines the core principles, experimental protocols, and data interpretation when employing BNPP in such studies.

Introduction to Glycosyltransferase Topology

Glycosyltransferases constitute a vast and diverse superfamily of enzymes responsible for the synthesis of complex carbohydrates and glycoconjugates. Their catalytic activity, the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule, is fundamental to a myriad of cellular processes, including protein folding, cell signaling, and immune recognition.

A significant portion of GTs are membrane-associated proteins, and their topological organization within the lipid bilayer is a key determinant of their function. The most common arrangement for GTs residing in the Golgi apparatus is a Type II transmembrane topology. This orientation is characterized by a short N-terminal cytoplasmic tail, a single transmembrane domain, and a large globular catalytic domain located within the Golgi lumen.[1] However, other more complex topologies with multiple transmembrane domains also exist.[1] The localization of the catalytic domain—either facing the cytoplasm or the lumen of an organelle/extracellular space—dictates its access to substrates and plays a pivotal role in the glycosylation pathway.

The Principle of Using this compound (BNPP)

The determination of a membrane protein's topology often relies on the use of membrane-impermeable probes that can interact with domains of the protein exposed to one side of the membrane. This compound (BNPP) can be employed as such a probe for glycosyltransferases. The underlying principle of this assay is based on the enzymatic hydrolysis of BNPP by the glycosyltransferase, leading to the release of p-nitrophenol, a chromogenic product that can be quantified spectrophotometrically by its absorbance at 405 nm.

The utility of BNPP in this context hinges on its presumed inability to passively cross intact biological membranes. Therefore, in a system with sealed membrane vesicles or intact cells, only GTs with an externally-facing (extracellular or luminal) active site will be able to access and hydrolyze the BNPP present in the surrounding medium. Conversely, if the GT's active site is located in the cytoplasm, no enzymatic activity will be detected unless the membrane integrity is disrupted, for instance, by the addition of a detergent.

This differential activity in the presence and absence of a permeabilizing agent allows for the unambiguous determination of the catalytic domain's orientation.

Experimental Workflow

The experimental workflow for utilizing BNPP to determine glycosyltransferase membrane topology can be broken down into several key stages, from preparation to data analysis.

Caption: A generalized workflow for determining glycosyltransferase topology using BNPP.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for the specific glycosyltransferase and experimental system under investigation.

Protocol 1: Assay with Intact Membrane Vesicles

Objective: To measure the glycosyltransferase activity on the exterior of sealed membrane vesicles.

Materials:

-

Membrane vesicles (e.g., Golgi vesicles, microsomes) containing the glycosyltransferase of interest.

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing relevant divalent cations like MnCl₂).

-

This compound (BNPP) stock solution.

-

Stop Solution (e.g., 0.5 M Na₂CO₃).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Resuspend the membrane vesicles in the assay buffer to a final protein concentration of approximately 0.1-1 mg/mL.

-

To the wells of a 96-well plate, add a defined amount of the vesicle suspension.

-

Initiate the reaction by adding BNPP to a final concentration that should be empirically determined (e.g., 1-10 mM).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding the stop solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Include appropriate controls: a blank with no vesicles, and a blank with vesicles but no BNPP.

Protocol 2: Assay with Permeabilized Membrane Vesicles

Objective: To measure the total glycosyltransferase activity (both externally and internally oriented active sites).

Materials:

-

Same as Protocol 1, with the addition of a non-ionic detergent (e.g., Triton X-100 or NP-40).

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Prior to initiating the reaction, add a detergent to the vesicle suspension to a final concentration sufficient to permeabilize the membranes (e.g., 0.1-0.5% v/v). Incubate for a short period (e.g., 10-15 minutes) on ice to ensure complete permeabilization.

-

Proceed with steps 3-7 from Protocol 1.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be structured for clear comparison.

Table 1: Hypothetical BNPP Hydrolysis Data for a Glycosyltransferase

| Condition | Absorbance at 405 nm (Mean ± SD) | BNPP Hydrolysis Activity (nmol/min/mg) |

| Intact Vesicles | 0.150 ± 0.015 | 5.2 |

| Permeabilized Vesicles | 0.850 ± 0.042 | 29.5 |

| No Vesicles (Blank) | 0.050 ± 0.005 | 0.0 |

Interpretation of Results:

The orientation of the glycosyltransferase's active site is inferred by comparing the enzymatic activity in intact versus permeabilized vesicles.

Caption: Logical flow for interpreting experimental outcomes.

-

Luminal/Extracellular Active Site: If significant BNPP hydrolysis is observed with intact vesicles, and this activity is not substantially increased upon permeabilization, it indicates that the enzyme's active site is predominantly facing the exterior (lumen or extracellular space).

-

Cytosolic Active Site: If there is little to no activity with intact vesicles, but a marked increase in BNPP hydrolysis upon the addition of detergent, this strongly suggests a cytosolic orientation of the catalytic domain.

Concluding Remarks

The use of this compound offers a straightforward and cost-effective colorimetric method for probing the membrane topology of glycosyltransferases. When coupled with appropriate controls and careful optimization, this assay can provide definitive insights into the orientation of the enzyme's active site. Such information is invaluable for fundamental research into glycosylation pathways and for the development of novel therapeutic strategies targeting these crucial enzymes. Further validation of the topology can be achieved using complementary techniques such as protease protection assays or site-directed mutagenesis in conjunction with chemical labeling.

References

Bis(p-nitrophenyl) Phosphate: A Technical Guide to its Application as a Carboxylesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of bis(p-nitrophenyl) phosphate (B84403) (BNPP) as a potent and widely utilized inhibitor of carboxylesterases (CEs). Carboxylesterases are a superfamily of serine hydrolases crucial in the metabolism of a vast array of endogenous and xenobiotic compounds, including many therapeutic drugs and prodrugs. Understanding and modulating their activity is therefore of significant interest in drug discovery and development. This guide details the mechanism of action of BNPP, provides quantitative inhibitory data, outlines experimental protocols for its use, and explores its application in studying carboxylesterase-mediated signaling pathways.

Mechanism of Action: Irreversible Inhibition

Bis(p-nitrophenyl) phosphate is classified as an irreversible inhibitor of carboxylesterases.[1] Its inhibitory action proceeds through the covalent modification of the catalytic serine residue within the active site of the enzyme.[1] The phosphate group of BNPP is subject to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a stable, phosphorylated enzyme intermediate and the release of two molecules of p-nitrophenol. This covalent modification effectively and permanently inactivates the enzyme.[1][2]

Quantitative Inhibition Data

The inhibitory potency of BNPP against various carboxylesterases has been quantified, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific carboxylesterase isoform, the substrate used in the assay, and the experimental conditions.

| Carboxylesterase Isoform | Substrate | IC50 Value | Reference |

| Human Carboxylesterase 1 (hCE1) | p-Nitrophenyl acetate (B1210297) | 69.3 ± 9.4 nM | [3][4] |

| Human Carboxylesterase 1 (hCE1) | Imidapril | 57.7 nM (TPHP), 15.8 nM (4tBPDPP) | [3] |

| Carboxylesterase (unspecified) | p-Nitrophenyl acetate | 0.79 µM (790 nM) | [5] |

| Rat Intestinal Carboxylesterase | O-isovaleryl-propranolol | ~90% inhibition | [6] |

Experimental Protocols

The following section provides a detailed methodology for a standard in vitro assay to determine the inhibitory effect of BNPP on carboxylesterase activity using the common chromogenic substrate, p-nitrophenyl acetate (pNPA).

Materials and Reagents

-

Purified human carboxylesterase 1 (hCE1)

-

This compound (BNPP)

-

p-Nitrophenyl acetate (pNPA)

-

Phosphate buffer (100 mM, pH 7.4)

-